molecular formula C19H19N5O2S B2831144 N-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921881-44-9

N-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Katalognummer: B2831144
CAS-Nummer: 921881-44-9
Molekulargewicht: 381.45
InChI-Schlüssel: KWCLVXBTVWGWIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a fused imidazo[2,1-c][1,2,4]triazole core linked to a thioacetamide moiety and a 4-methoxyphenyl substituent. The 4-methoxyphenyl group introduces electron-donating effects, which may influence solubility and binding affinity in biological systems.

Eigenschaften

IUPAC Name

N-(4-methoxyphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-26-16-9-7-14(8-10-16)20-17(25)13-27-19-22-21-18-23(11-12-24(18)19)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCLVXBTVWGWIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether Formation:

    Acetamide Formation: The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.

    Reduction: Reduction reactions can target the imidazo[2,1-c][1,2,4]triazole ring or the acetamide group.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of N-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences

Compound Class Core Structure Substituents/Functional Groups Key Modifications
Target Compound Imidazo[2,1-c][1,2,4]triazole 4-Methoxyphenyl, thioacetamide Fused imidazole-triazole ring
1,2,4-Triazole-3-thiones [7–9] 1,2,4-Triazole Phenylsulfonyl, 2,4-difluorophenyl Thione tautomer; no fused ring
S-Alkylated Derivatives [10–15] 1,2,4-Triazole Phenyl/4-fluorophenyl, α-keto groups S-alkylation; ketone functionality
  • In contrast, compounds [7–9] and [10–15] feature simpler 1,2,4-triazole cores .
  • Substituents : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., sulfonyl, halogens) in analogs. Methoxy groups improve solubility but may reduce electrophilicity compared to halogenated or sulfonated analogs.

Spectroscopic Properties

Table 2: IR and NMR Spectral Data Comparison

Compound Class IR Bands (cm⁻¹) 1H-NMR Features 13C-NMR Features
Target Compound* νC=S: ~1250 (predicted) N/A (data not provided) N/A (data not provided)
Hydrazinecarbothioamides [4–6] νC=S: 1243–1258; νC=O: 1663–1682 NH signals at δ 8.5–10.5 ppm Carbonyl carbons at δ 165–175 ppm
1,2,4-Triazole-3-thiones [7–9] νC=S: 1247–1255; νNH: 3278–3414 Absence of C=O; aromatic protons at δ 7–8 ppm Thione carbon at δ 170–180 ppm
  • IR Analysis : The target compound’s thioacetamide group is expected to exhibit νC=S absorption near 1250 cm⁻¹, aligning with compounds [4–9]. However, unlike hydrazinecarbothioamides [4–6], the target compound lacks a carbonyl (C=O) group, as seen in triazole-thiones [7–9] .
  • Tautomerism : Similar to compounds [7–9], the target compound’s thio group may exhibit tautomerism (thiol ↔ thione). Spectral absence of νS-H (~2500–2600 cm⁻¹) and presence of νNH (~3278–3414 cm⁻¹) in analogs confirm thione dominance, a trend likely applicable to the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-methoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide, and what reaction conditions optimize yield?

  • Methodology : The synthesis typically involves multi-step reactions:

Thiol precursor activation : Reacting a thiol-containing intermediate (e.g., 7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol) with an acetamide derivative (e.g., bromoacetamide) under nucleophilic substitution conditions.

Cyclization : Intramolecular cyclization to form the imidazo-triazole core, often requiring bases like triethylamine or catalysts (e.g., AlCl₃) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity .

  • Key parameters : Temperature (60–80°C), pH control (neutral to slightly basic), and inert atmosphere (N₂/Ar) to prevent oxidation of thiol intermediates .

Q. How is the molecular structure of this compound validated, and which analytical techniques are critical?

  • Techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the imidazo-triazole core and substituent positions (e.g., methoxyphenyl group at C7) .
  • HRMS : High-resolution mass spectrometry to verify molecular formula (e.g., C₂₀H₂₁N₅O₃S) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the acetamide moiety) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. trifluoromethyl groups) influence biological activity, and what design strategies mitigate cytotoxicity?

  • SAR Insights :

  • Methoxy groups : Enhance solubility and modulate electron density, improving binding to hydrophobic enzyme pockets (e.g., kinase targets) .
  • Trifluoromethyl groups : Increase metabolic stability but may elevate cytotoxicity due to enhanced membrane permeability .
    • Optimization :
  • Hybrid derivatives : Introduce piperazine or morpholine rings to balance lipophilicity and solubility, as seen in analogs with IC₅₀ values <10 µM .
  • In silico docking : Predict binding affinities to targets like EGFR or COX-2 before synthesis .

Q. How can contradictory data on biological activity (e.g., varying IC₅₀ values across studies) be resolved?

  • Strategies :

Standardized assays : Use consistent cell lines (e.g., SISO cervical cancer, RT-112 bladder cancer) and protocols (e.g., MTT assay, 48-h exposure) .

Metabolic profiling : Evaluate compound stability in assay media (e.g., DMEM + 10% FBS) to rule out degradation artifacts .

Control experiments : Include reference inhibitors (e.g., doxorubicin) and validate target engagement via Western blotting or enzymatic assays .

Q. What mechanistic insights explain the dual anti-inflammatory and anticancer activities of this compound?

  • Proposed Mechanisms :

  • NF-κB inhibition : The thioacetamide moiety disrupts IκB kinase (IKK) activation, reducing pro-inflammatory cytokine production .
  • Apoptosis induction : Activation of caspase-3/9 pathways in cancer cells, as demonstrated in derivatives with substituted phenyl groups .
    • Experimental validation :
  • Flow cytometry : Annexin V/PI staining to quantify apoptotic cells .
  • ELISA : Measure TNF-α/IL-6 levels in macrophage models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.